molecular formula C17H17ClN4O B2586909 8-Chloro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline CAS No. 2411264-77-0

8-Chloro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline

Cat. No. B2586909
CAS RN: 2411264-77-0
M. Wt: 328.8
InChI Key: JHKAPHGUTKPKFZ-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of quinoline derivatives often involves chemical modification of the quinoline structure, which is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .


Molecular Structure Analysis

Quinolines, containing a nitrogen group, exhibit important biological activities . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Mechanism of Action

The mechanism of action of quinoline derivatives often involves their interaction with biological targets. For example, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Future Directions

The future directions in the field of quinoline derivatives involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

8-chloro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O/c1-21-8-12(6-20-21)9-22-10-14(22)11-23-15-5-13-3-2-4-16(18)17(13)19-7-15/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKAPHGUTKPKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC2COC3=CN=C4C(=C3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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